molecular formula C11H6ClF3 B11874894 1-Chloro-3-(trifluoromethyl)naphthalene

1-Chloro-3-(trifluoromethyl)naphthalene

Cat. No.: B11874894
M. Wt: 230.61 g/mol
InChI Key: BRZUKTNIJWJMHU-UHFFFAOYSA-N
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Description

1-Chloro-3-(trifluoromethyl)naphthalene is a specialized chemical reagent designed for advanced research and development applications. This compound integrates two highly valuable functional groups—a chloro substituent and a trifluoromethyl group—onto a naphthalene ring system, making it a versatile building block in organic synthesis. The naphthalene core provides a rigid, planar aromatic structure that can contribute to the thermal stability and electronic properties of target molecules. Incorporating a trifluoromethyl group is a well-established strategy in materials science to enhance the performance of polymers. For instance, similar trifluoromethyl-substituted naphthalene diamines are used to synthesize fluorinated polyimides, which are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced electronic applications . Furthermore, the chloro and trifluoromethyl groups are common pharmacophores in medicinal chemistry, often used to optimize the potency and metabolic stability of drug candidates. As a reagent, it is expected to be useful in various cross-coupling reactions and as a precursor for further functionalization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClF3

Molecular Weight

230.61 g/mol

IUPAC Name

1-chloro-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6ClF3/c12-10-6-8(11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

BRZUKTNIJWJMHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Trifluoromethyl Naphthalene

Direct Synthetic Routes to 1-Chloro-3-(trifluoromethyl)naphthalene

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in readily available chemical literature. However, its synthesis can be contemplated through established principles of aromatic functionalization, either by direct modification of the naphthalene (B1677914) skeleton or by using starting materials that already possess one of the required substituents.

Approaches Involving Naphthalene Ring Functionalization

The direct functionalization of a naphthalene ring to introduce a chlorine atom at the 1-position and a trifluoromethyl group at the 3-position is a significant synthetic challenge due to the inherent reactivity patterns of the naphthalene system.

Electrophilic aromatic substitution reactions on unsubstituted naphthalene, such as chlorination, predominantly occur at the α-position (C1 or C4) because the carbocation intermediate formed by attack at this position is better stabilized by resonance. nih.govbrainly.in The formation of a resonance structure where the aromaticity of the adjacent ring is preserved makes this pathway more favorable. brainly.in Therefore, the direct chlorination of naphthalene can yield 1-chloronaphthalene (B1664548). wikipedia.org

However, the subsequent introduction of a trifluoromethyl group at the 3-position of 1-chloronaphthalene is problematic. The trifluoromethyl group is typically installed using electrophilic trifluoromethylating agents, but these reactions are challenging. Furthermore, the chlorine atom at C1 would direct incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. Introducing a substituent at the C3 position would be a minor product at best under standard electrophilic conditions.

Alternatively, if one were to start with 3-(trifluoromethyl)naphthalene, the trifluoromethyl group, being strongly electron-withdrawing and deactivating, would direct a subsequent electrophilic chlorination. In benzene (B151609) chemistry, the -CF₃ group is a meta-director. A similar directing effect on the naphthalene ring would likely favor chlorination at positions 5 and 7, rather than the desired C1 position. Therefore, a sequential, direct electrophilic functionalization of the basic naphthalene ring is not a synthetically viable route to obtain this compound in good yield.

Strategies Utilizing Pre-Functionalized Starting Materials

A more plausible synthetic strategy involves the use of a pre-functionalized naphthalene derivative where one of the desired groups is already in place, and the second is introduced via a sequence that allows for precise regiochemical control. A common and powerful method for this type of transformation is the Sandmeyer reaction, which utilizes a diazonium salt derived from an amino group.

A hypothetical, yet chemically sound, approach would start with a precursor like 1-chloro-3-aminonaphthalene. This intermediate could undergo diazotization with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form the corresponding diazonium salt. This salt can then be subjected to a Sandmeyer-type trifluoromethylation. Modern protocols for this transformation employ copper catalysts and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), to convert the diazonium group to a trifluoromethyl group. organic-chemistry.orgnih.govresearchgate.net This method is advantageous as it allows for the installation of the trifluoromethyl group in a specific position dictated by the initial placement of the amino group. organic-chemistry.orgnih.gov

The key steps in this proposed pathway are:

Diazotization : Conversion of the amino group of 1-chloro-3-aminonaphthalene to a diazonium salt.

Sandmeyer Trifluoromethylation : Reaction of the diazonium salt with a trifluoromethyl source in the presence of a copper catalyst to yield the final product. organic-chemistry.org

This strategy circumvents the regioselectivity problems associated with direct electrophilic substitution and represents a more rational and controllable approach to the target molecule.

Precursor Synthesis: Methods for 1-Chloromethylnaphthalene and Related Halogenated Naphthalenes

1-Chloromethylnaphthalene is a key synthetic intermediate, serving as a precursor for introducing a methyl or functionalized methyl group onto the naphthalene ring. Its synthesis is well-established through several methods, primarily involving the chloromethylation of naphthalene or the side-chain chlorination of methylnaphthalene.

Chloromethylation Reactions of Naphthalene Substrates (e.g., Blanc Reaction Analogs)

The most common method for synthesizing 1-chloromethylnaphthalene is the Blanc chloromethylation reaction. This reaction is analogous to a Friedel-Crafts alkylation and involves treating naphthalene with formaldehyde (B43269) (or its polymer equivalent, paraformaldehyde) and hydrogen chloride. chemicalbook.com The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a strong protic acid like phosphoric acid. jst.go.jp

The reaction proceeds via the formation of a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich naphthalene ring. As with other electrophilic substitutions of naphthalene, the reaction shows a strong preference for attack at the α-position (C1), leading to 1-chloromethylnaphthalene as the major product. The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the corresponding chloride by the excess HCl present in the reaction mixture. While effective, this reaction must be handled with care due to the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.

ReactantsCatalyst/AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Naphthalene, Paraformaldehyde, Conc. HClPhosphoric AcidAcetic Acid80-859-10Not specified jst.go.jp
Naphthalene, Paraformaldehyde, 42.5% HClFeCl₃, CuCl₂None403Not specified
Naphthalene, Paraformaldehyde, Conc. HClQuaternary Ammonium (B1175870) Salt, Non-Cationic SurfactantNone75-853-595-96

Side Chain Chlorination of Alkylnaphthalenes

An alternative route to chloromethylnaphthalenes involves the free-radical chlorination of the methyl side chain of methylnaphthalenes. For the synthesis of 1-chloromethylnaphthalene, 1-methylnaphthalene (B46632) is used as the starting material. This method avoids the use of formaldehyde and the associated risks of bis(chloromethyl) ether formation.

The reaction is typically initiated by UV light or a radical initiator (like AIBN) and uses a chlorinating agent such as N-chlorosuccinimide (NBS) or sulfuryl chloride. epo.orgresearchgate.net The process involves the abstraction of a benzylic hydrogen atom from the methyl group, forming a stabilized naphthylmethyl radical. This radical then reacts with the chlorinating agent to form the product.

Electrochemical methods have also been developed for the side-chain chlorination of 1-methylnaphthalene. These methods can offer high selectivity and yield by generating the reactive chlorine species in situ from a chloride salt solution, thereby avoiding the handling of large quantities of corrosive chlorinating agents. researchgate.net

Starting MaterialReagent(s)Initiator/ConditionsSolventProductYield (%)Reference
1-MethylnaphthaleneN-Chlorosuccinimide (NBS)AIBNCarbon Tetrachloride1-Bromomethylnaphthalene*Not specified epo.org
1-MethylnaphthaleneSulfuryl Chloride, Sulfur MonochlorideAlCl₃Not specifiedPolychlorinated derivativesNot specified researchgate.net
1-MethylnaphthaleneNaCl solutionElectrochemical cell (Platinum electrodes)Dichloromethane1-Chloromethylnaphthaleneup to 99 researchgate.net

Note: NBS is typically used for bromination, but the principle of free-radical side-chain halogenation is demonstrated.

Catalytic Systems in Chloromethylation Reactions (e.g., Quaternary Ammonium Salts, Non-Cationic Surfactants)

To improve the efficiency, yield, and safety of the chloromethylation of naphthalene, various advanced catalytic systems have been investigated. Traditional methods using strong acids can lead to the formation of byproducts like di-1-naphthylmethane.

Phase-transfer catalysis has emerged as a powerful technique to enhance the reaction rate and yield. The use of quaternary ammonium salts, such as benzyltriethylammonium chloride, facilitates the transfer of reactants between an aqueous phase (containing HCl) and an organic phase (containing naphthalene), leading to milder reaction conditions and improved outcomes.

Furthermore, combining quaternary ammonium salts with non-cationic surfactants has been shown to create a micellar catalytic system. This approach can significantly increase the reaction yield to over 95% by improving the solubility and interaction of the reactants. This method also allows for the use of solid paraformaldehyde instead of aqueous formaldehyde, reducing the water content in the system and increasing reactant concentration, which accelerates the reaction.

Catalyst SystemCo-catalyst/AdditiveReactantsConditionsBenefitReference
Ferric Chloride (FeCl₃)Cupric Chloride (CuCl₂)Naphthalene, Paraformaldehyde, HCl40°C, 3hLower reaction temperature
Quaternary Ammonium SaltNon-Cationic SurfactantNaphthalene, Paraformaldehyde, HCl75-85°C, 3-5hHigh yield (>95%), reduced waste
Tetraethylammonium BromideN,N-sodium oleoylmethyl taurateNaphthalene, Paraformaldehyde, HCl75°C, 5hHigh yield (95.7%)

Introduction of the Trifluoromethyl Group in Naphthalene Systems

The incorporation of a trifluoromethyl (CF3) group into an aromatic system like naphthalene is a pivotal step in the synthesis of the title compound. The strong electron-withdrawing nature of the CF3 group significantly influences the chemical and physical properties of the molecule. Several methods have been developed for trifluoromethylation, each with its own set of reagents and reaction mechanisms.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. These reagents are typically hypervalent iodine compounds or sulfonium (B1226848) salts. Common examples include Togni's reagents (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).

The reaction proceeds via an electrophilic aromatic substitution mechanism. For a naphthalene system, the regioselectivity of the attack is governed by the electronic properties of the naphthalene ring itself and any existing substituents. The naphthalene core is generally more reactive towards electrophiles than benzene, with a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stabilization of the corresponding carbocation intermediate.

A general representation of electrophilic trifluoromethylation on a naphthalene derivative is shown below:

Electrophilic Trifluoromethylation of Naphthalene

Table 1: Common Electrophilic Trifluoromethylating Reagents

Reagent NameChemical Structure
Togni's Reagent I1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Umemoto's ReagentS-(Trifluoromethyl)dibenzothiophenium triflate

Nucleophilic trifluoromethylation utilizes reagents that deliver a "CF3-" equivalent to an electrophilic carbon atom. A common source for the trifluoromethyl anion is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent, which requires activation by a fluoride (B91410) source (e.g., TBAF) or a Lewis base.

This approach is typically employed in cross-coupling reactions with aryl halides or in reactions with carbonyl compounds. For the synthesis of trifluoromethylnaphthalenes, a nucleophilic pathway would likely involve the reaction of a trifluoromethylating agent with a halogenated naphthalene precursor in the presence of a transition metal catalyst, such as copper or palladium.

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with an aromatic substrate. These reactions are often initiated by photoredox catalysis or by the decomposition of radical precursors like sodium triflinate (Langlois' reagent) in the presence of an oxidant.

Radical trifluoromethylation can be advantageous for substrates that are not amenable to electrophilic or nucleophilic conditions. The regioselectivity of radical substitution on naphthalene can be complex and may lead to a mixture of isomers.

An alternative to direct trifluoromethylation of a pre-formed naphthalene ring is the construction of the naphthalene system from a trifluoromethylated precursor. For instance, a trifluoromethylated benzene derivative could be elaborated into a naphthalene ring through various annulation strategies.

More commonly, metal-catalyzed cross-coupling reactions are employed to introduce the trifluoromethyl group onto a pre-functionalized naphthalene ring. Palladium- and copper-catalyzed reactions have been extensively developed for this purpose. For example, a chloronaphthalene derivative can be coupled with a trifluoromethyl source in the presence of a suitable catalyst and ligands. This approach is particularly relevant for the synthesis of this compound.

Table 2: Examples of Metal-Catalyzed Trifluoromethylation of Aryl Halides

Catalyst SystemAryl HalideTrifluoromethyl SourceGeneral Conditions
Pd(dba)2 / BrettPhosAryl ChlorideTESCF3, KFDioxane, 110 °C
CuIAryl IodideTMSCF3, phenanthrolineDMF, 60 °C

Sequential and Convergent Synthetic Approaches to the Title Compound

The synthesis of this compound requires careful consideration of the order in which the chloro and trifluoromethyl groups are introduced to achieve the desired 1,3-substitution pattern. Both sequential and convergent strategies can be envisioned.

Sequential Approach 1: Chlorination followed by Trifluoromethylation

Chlorination of Naphthalene: Direct chlorination of naphthalene typically yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene, with the former being the major product. wikipedia.org

Trifluoromethylation of 1-Chloronaphthalene: The subsequent introduction of the trifluoromethyl group onto 1-chloronaphthalene is a key step. The directing effect of the chlorine atom on the naphthalene ring needs to be considered. Chlorine is an ortho-, para-directing but deactivating group in electrophilic aromatic substitution. reddit.com However, the naphthalene system's inherent reactivity preferences add complexity. A metal-catalyzed cross-coupling reaction, where a trifluoromethyl group replaces a hydrogen atom or another leaving group, would be a more controlled approach. A plausible route would be the introduction of a directing group at the 3-position of 1-chloronaphthalene, which is then converted to the trifluoromethyl group.

Sequential Approach 2: Trifluoromethylation followed by Chlorination

Trifluoromethylation of Naphthalene: This would likely produce a mixture of 1-(trifluoromethyl)naphthalene (B1313596) and 2-(trifluoromethyl)naphthalene.

Chlorination of 1-(Trifluoromethyl)naphthalene: The trifluoromethyl group is a deactivating and meta-directing group in electrophilic aromatic substitution on benzene. researchgate.netlibretexts.org Extrapolating this to the naphthalene system, chlorination of 1-(trifluoromethyl)naphthalene would be expected to occur at positions 3, 5, or 8. This could potentially lead to the desired this compound, although a mixture of isomers is likely.

Convergent Approach via Sandmeyer Reaction

A more regioselective approach would involve the use of a Sandmeyer reaction. wikipedia.orgprinceton.eduresearchgate.net This powerful transformation allows for the introduction of a variety of substituents, including chloro and trifluoromethyl groups, onto an aromatic ring via a diazonium salt intermediate.

Synthesis of a Substituted Naphthylamine: A plausible precursor would be 3-amino-1-chloronaphthalene or 1-amino-3-(trifluoromethyl)naphthalene. The synthesis of such precursors would require multi-step sequences. For instance, starting from a suitable nitronaphthalene derivative, reduction to the amine followed by other functional group manipulations could lead to the desired aminonaphthalene.

Diazotization and Substitution: The naphthylamine is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt can then be treated with the appropriate reagent to introduce the final substituent.

To introduce the trifluoromethyl group, a Sandmeyer-type trifluoromethylation can be employed. organic-chemistry.orgresearchgate.net This often involves a copper catalyst and a trifluoromethyl source like TMSCF3. organic-chemistry.org

To introduce the chloro group, the diazonium salt is treated with copper(I) chloride.

A potential Sandmeyer-based route is outlined below:

Sandmeyer Reaction for this compound Synthesis

(Please note this is a hypothetical reaction scheme for illustrative purposes)

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound would involve a systematic variation of reaction parameters for the key steps to maximize the yield and purity of the final product.

For metal-catalyzed trifluoromethylation reactions , key parameters to optimize include:

Catalyst and Ligand: The choice of the palladium or copper catalyst and the supporting ligand is crucial. For palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands like BrettPhos have shown effectiveness in the trifluoromethylation of aryl chlorides. nih.gov For copper-catalyzed reactions, diamine ligands such as 1,10-phenanthroline (B135089) can accelerate the reaction. beilstein-journals.org

Trifluoromethyl Source: The reactivity and stability of the trifluoromethylating agent (e.g., TMSCF3, TESCF3, Togni's reagent) will impact the reaction efficiency.

Solvent and Temperature: The polarity of the solvent (e.g., DMF, dioxane, NMP) and the reaction temperature need to be carefully controlled to ensure solubility of reagents and to achieve an optimal reaction rate while minimizing side reactions.

Base and Additives: In many cross-coupling reactions, the choice and amount of base (e.g., KF, CsF, K2CO3) are critical for the catalytic cycle.

For the Sandmeyer reaction , optimization would focus on:

Diazotization Step: The temperature of the diazotization must be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The choice of acid and the concentration of sodium nitrite are also important variables.

Substitution Step: The choice of copper salt (e.g., CuCl, CuBr, CuCN) and its stoichiometry can significantly influence the yield. For trifluoromethylation, the nature of the copper-trifluoromethyl species generated in situ is a key factor. beilstein-journals.orgnih.gov The reaction temperature for the substitution step is generally higher than for diazotization.

One-pot vs. Two-step Procedure: For some substrates, a one-pot diazotization and substitution can be more convenient, while for less stable diazonium salts, a two-step procedure with isolation of the diazonium salt may provide better yields. organic-chemistry.org

Table 3: General Parameters for Optimization of Key Synthetic Steps

Reaction TypeKey Parameters to OptimizeTypical Range/Conditions
Pd-catalyzed TrifluoromethylationCatalyst, Ligand, Solvent, Temperature, BasePd(0) or Pd(II) precatalyst, phosphine or N-heterocyclic carbene ligands, aprotic polar solvents, 80-120 °C, fluoride or carbonate bases
Cu-catalyzed TrifluoromethylationCopper Source, Ligand, Solvent, TemperatureCu(I) salts, diamine or phenanthroline ligands, DMF or NMP, 60-120 °C
Sandmeyer Reaction (Diazotization)Temperature, Acid, Concentration0-5 °C, HCl or H2SO4, controlled addition of NaNO2
Sandmeyer Reaction (Substitution)Copper Salt, Nucleophile, TemperatureCu(I) halide or cyanide, corresponding nucleophile, room temperature to 100 °C

Reactivity and Reaction Mechanisms of 1 Chloro 3 Trifluoromethyl Naphthalene

Influence of Halogen and Trifluoromethyl Substituents on Naphthalene (B1677914) Reactivity

The chloro and trifluoromethyl groups are both electron-withdrawing, which deactivates the naphthalene ring system towards electrophilic attack. However, they influence the ring's reactivity through different combinations of electronic and steric effects.

The electronic character of the naphthalene ring in 1-chloro-3-(trifluoromethyl)naphthalene is primarily governed by the inductive and resonance effects of its two substituents.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is predominantly due to a strong negative inductive effect (-I), stemming from the high electronegativity of the fluorine atoms. nih.gov This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Computational studies on trifluoromethylated naphthalene derivatives confirm that the presence of -CF₃ groups substantially alters the electronic properties of the molecule. mdpi.comresearchgate.net

Chloro (-Cl) Group: The chlorine atom also exerts a strong electron-withdrawing inductive effect (-I). However, this is counteracted to some extent by a weak electron-donating resonance effect (+R) due to the presence of lone pairs of electrons on the chlorine atom that can be delocalized into the aromatic π-system. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring.

The combination of these two groups renders the naphthalene core electron-deficient, which in turn influences the pathways of subsequent chemical transformations.

Table 1: Summary of Electronic Effects of Substituents
SubstituentInductive EffectResonance EffectNet Effect on Ring Electron Density
-Cl (Chloro)Strongly Withdrawing (-I)Weakly Donating (+R)Deactivating
-CF₃ (Trifluoromethyl)Very Strongly Withdrawing (-I)Negligible (-R)Strongly Deactivating

Steric hindrance plays a critical role in determining the outcome of reactions involving substituted naphthalenes. In this compound, the substituents at the C1 and C3 positions create a sterically crowded environment that influences the regioselectivity of incoming reagents.

The C1 substituent (chloro group) creates steric hindrance primarily with the hydrogen atom at the C8 position (the peri-position). stackexchange.com This interaction can disfavor the approach of reactants at positions adjacent to C1, such as C2 and C8. Similarly, the trifluoromethyl group at C3 imposes steric constraints on the neighboring C2 and C4 positions. The combined steric bulk of these two substituents can make the ring to which they are attached less accessible. Consequently, reactions may be directed towards the less hindered, unsubstituted ring of the naphthalene system. stackexchange.comresearchgate.net For instance, in Friedel-Crafts alkylation of naphthalene, bulky substituents tend to favor substitution at the 2-position (β-position) over the electronically preferred 1-position (α-position) to minimize steric interactions. stackexchange.com

Table 2: Van der Waals Radii of Relevant Atoms/Groups
Atom/GroupVan der Waals Radius (Å)Notes
Hydrogen (H)1.20Reference for steric hindrance at unsubstituted positions.
Chlorine (Cl)1.75Contributes to steric hindrance around the C1, C2, and C8 positions.
Trifluoromethyl (CF₃)~2.7Significantly larger than chlorine, creating substantial steric bulk around the C2, C3, and C4 positions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Naphthalene is generally more reactive towards electrophiles than benzene (B151609), with substitution favoring the 1-position (α-position) due to the formation of a more stable carbocation intermediate (a naphthalenonium ion). libretexts.orgwordpress.comyoutube.compearson.com However, in this compound, the reactivity and regioselectivity are dictated by the strong deactivating nature of the existing substituents.

Both the chloro and trifluoromethyl groups deactivate the ring to which they are attached. The directing effects of these groups determine the position of any subsequent electrophilic attack:

-Cl Group (at C1): As a halogen, it is an ortho, para-director. It will direct incoming electrophiles to the C2, C4, C5, and C7 positions.

-CF₃ Group (at C3): This group is a strong meta-director, directing electrophiles to the C5, C7, and C1 positions (with C1 being already substituted).

Considering these effects in unison, the ring containing the substituents is strongly deactivated. Electrophilic attack is therefore much more likely to occur on the unsubstituted ring. Both substituents direct towards the C5 and C7 positions. Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of 5- and 7-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
Substituent & PositionTypeDirecting InfluencePredicted Positions of Attack
-Cl at C1Deactivating, ortho, para-directorDirects to C2, C4, C5, C7C5 and C7 on the unsubstituted ring are favored due to combined directing effects and lower deactivation compared to the substituted ring.
-CF₃ at C3Strongly Deactivating, meta-directorDirects to C1, C5, C7

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the chemical reactivity of the naphthalene core in this compound. smolecule.com Its high electronegativity and the strength of the carbon-fluorine bonds impart considerable stability to this moiety. thieme-connect.de However, under specific conditions, the -CF₃ group can participate in a range of chemical transformations.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making the trifluoromethyl group generally unreactive toward nucleophilic displacement of fluorine. thieme-connect.de Due to the high dissociation energy of C-F bonds, transformations are challenging and often require specialized reagents and conditions. researchgate.net Nevertheless, selective functionalization of a single C-F bond in trifluoromethylarenes has emerged as a strategy to synthesize valuable difluoromethylene-containing compounds. researchgate.net

These transformations are typically not simple nucleophilic substitutions but often involve radical chemistry, photochemistry, electrochemistry, or organometallic pathways. researchgate.net Methods have been developed that proceed via single electron transfer (SET) to the trifluoromethylaromatic system, generating a radical anion. scispace.com This reactive intermediate can then fragment, cleaving a C-F bond to deliver a difluorobenzylic radical, which can be intercepted by various reagents. scispace.com

Another approach involves defluorinative functionalization using Lewis acids. For instance, reagents like the BF₃SMe₂ complex have been used to convert trifluoromethyl arenes into methyl-dithioesters. researchgate.net Such reactions demonstrate that while the C-F bonds are robust, their cleavage and subsequent functionalization are achievable, providing access to a diverse array of fluorinated molecules. researchgate.netchemrxiv.org

Table 1: Examples of C-F Bond Transformations in Trifluoromethylarenes This table presents generalized reactions applicable to trifluoromethylarenes, as specific examples for this compound are not extensively documented.

Reaction TypeReagents/CatalystsIntermediateProduct TypeReference
Reductive MonodefluoroalkylationOrganic Photoredox Catalyst, Formate, ThiophenolArene Radical Anion, Difluorobenzylic RadicalAr-CF₂R scispace.com
Defluorinative Thiolation/AzidationYtterbium Triflate, ortho-Silyl Group AssistanceTrityl CationAr-CF₂-SR, Ar-CF₂-N₃ researchgate.net
Defluorinative DithioesterificationBF₃SMe₂ Complex (Microwave-assisted)Not specifiedAr-C(S)SMe researchgate.net

While the -CF₃ group is strongly deactivating, it can be induced to form reactive electrophilic species, such as carbocations, under superacidic conditions. nih.gov Studies on various trifluoromethyl-substituted arenes have shown that in the presence of Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H), the -CF₃ group can be protonated. nih.gov

The proposed mechanism involves the initial protonation of a fluorine atom, followed by the elimination of a hydrogen fluoride (B91410) (HF) molecule to generate a difluorobenzylic carbocation (Ar-CF₂⁺). nih.gov This highly electrophilic species can then engage in Friedel-Crafts-type reactions with available nucleophiles, including other arene molecules. In some cases, further reaction can lead to the formation of an acylium cation, ultimately yielding carboxylic acids or benzophenone (B1666685) derivatives upon quenching. nih.gov For this compound, such conditions could potentially lead to intramolecular cyclization or intermolecular dimerization products, depending on the reaction parameters.

Metalation Studies and Site-Selective Functionalization

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The positions adjacent to the chloro and trifluoromethyl groups in this compound are expected to have increased kinetic acidity, making them susceptible to deprotonation by strong bases.

Studies on the metalation of 1-(trifluoromethyl)naphthalene (B1313596) have shown that treatment with organolithium bases leads to exclusive deprotonation at the C2 position. epfl.chacs.org Similarly, for 2-(trifluoromethyl)naphthalene, metalation occurs preferentially at the C1 or C3 positions, which are adjacent to the -CF₃ group. epfl.chacs.org These findings highlight the powerful directing effect of the trifluoromethyl group in activating adjacent C-H bonds toward deprotonation.

In the case of this compound, several positions could potentially be metalated. The directing effects of both the chloro and trifluoromethyl groups must be considered.

C2 Position: This position is ortho to the chlorine atom and meta to the -CF₃ group. The inductive effect of the chloro group and potential coordination of the base could direct metalation here.

C4 Position: This position is ortho to the -CF₃ group and meta to the chlorine atom. The strong acidifying effect of the -CF₃ group makes this a likely site for deprotonation.

C8 Position: This is the peri-position, which is known to be reactive in naphthalene systems.

Based on studies of related compounds, the C4 position is the most probable site for metalation due to the strong C-H acidifying nature of the ortho-trifluoromethyl group. epfl.chacs.org However, the specific base and reaction conditions employed can influence the regiochemical outcome. epfl.ch Subsequent trapping of the resulting organometallic intermediate with an electrophile allows for the site-selective introduction of a wide range of functional groups. researchgate.net

Table 2: Regioselectivity in the Metalation of Trifluoromethylnaphthalenes

SubstrateBase/ConditionsPosition of MetalationReference
1-(Trifluoromethyl)naphthaleneOrganometallic or Lithium Dialkylamide Base2 (exclusive) epfl.chacs.org
2-(Trifluoromethyl)naphthalenetert-Butyllithium / Potassium tert-butoxide1 (solely) epfl.ch
2-(Trifluoromethyl)naphthalenesec-Butyllithium / TMEDA3 and 4 (concomitantly) epfl.ch
This compoundStrong Base (e.g., LDA, n-BuLi)4 (predicted primary site)(Inferred)

Catalytic Reactions and Transformations (e.g., Rhodium-catalyzed, Zinc-catalyzed)

The halogen and trifluoromethyl substituents on the naphthalene ring serve as synthetic handles for various catalytic cross-coupling and C-H functionalization reactions.

Rhodium-catalyzed Reactions: Rhodium catalysts are highly effective for C-H activation and functionalization. dicp.ac.cn While specific rhodium-catalyzed reactions on this compound are not widely reported, the principles of Rh(III)-catalyzed oxidative annulation with alkynes or directed C-H coupling could be applied. dicp.ac.cnresearchgate.net The chlorine atom at C1 could potentially act as a blocking group or participate in coupling reactions, while the naphthalene C-H bonds could be activated for functionalization, leading to the synthesis of more complex polycyclic aromatic systems. Furthermore, rhodium-catalyzed hydrofunctionalization of alkenes bearing trifluoromethyl groups is a known transformation, indicating the compatibility of rhodium catalysts with this functional group. nih.gov

Zinc-catalyzed Reactions: Zinc catalysts and reagents are also prominent in organic synthesis. For instance, zinc triflate (Zn(OTf)₂) is a versatile Lewis acid catalyst for various transformations. rsc.org Zinc-mediated or -catalyzed reactions are used in the asymmetric propargylation of trifluoromethyl ketones, demonstrating the utility of zinc in reactions involving the -CF₃ moiety. researchgate.net In the context of this compound, the chloro group could potentially undergo zinc-mediated coupling reactions, such as Negishi coupling, to form new carbon-carbon bonds. Additionally, zinc dust can be used in reductive coupling processes. The combination of a copper/zinc system has been reported for the chloro- and bromo-trifluoromethylation of alkenes and alkynes, using trifluoromethanesulfonic anhydride (B1165640) as the trifluoromethylating agent. mdpi.com

Table 3: Potential Catalytic Transformations This table outlines potential catalytic reactions based on known transformations of related functional groups and substrates.

Catalyst SystemReaction TypeReactive Site on SubstratePotential ProductReference
Rhodium(III)Directed C-H Activation/AnnulationPeri C-H bond (C8) or other activated C-HPolycyclic Aromatic Systems dicp.ac.cn
Palladium/Zinc (Negishi)Cross-CouplingC1-Cl bond1-Aryl/Alkyl-3-(trifluoromethyl)naphthalene(General)
Zinc Triflate (Zn(OTf)₂)Lewis Acid Catalysis (e.g., Friedel-Crafts)Naphthalene Ring (activated positions)Alkylated/Acylated Naphthalenes rsc.org

Derivatives and Synthetic Transformations Involving 1 Chloro 3 Trifluoromethyl Naphthalene

Utilization of 1-Chloro-3-(trifluoromethyl)naphthalene as a Synthetic Building Block

The presence of both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group makes this compound a versatile substrate for a variety of synthetic transformations. This allows for the strategic introduction of different functional groups and the construction of more complex molecular frameworks.

Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The chloro substituent in this compound is amenable to displacement through various cross-coupling reactions, enabling the synthesis of a wide range of functionalized naphthalene derivatives. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce new carbon-carbon bonds. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the general reactivity of chloronaphthalenes in such reactions is well-established.

Similarly, the Buchwald-Hartwig amination offers a pathway to introduce nitrogen-containing functional groups. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, leading to the synthesis of arylamine-substituted naphthalenes. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the chloro group in these transformations, potentially requiring specific optimization of reaction conditions.

Incorporation into Complex Molecular Architectures (e.g., Pyrazolopyrimidines, Polynaphthalimides)

While direct, documented syntheses of pyrazolopyrimidines and polynaphthalimides commencing from this compound are not readily found in the surveyed literature, the potential for its use as a precursor can be inferred from established synthetic routes for these complex structures.

The synthesis of pyrazolopyrimidines, which are heterocyclic compounds with significant biological and pharmaceutical applications, often involves the condensation of a hydrazine (B178648) derivative with a β-ketoester or a similar three-carbon component. A multi-step synthetic sequence could potentially transform this compound into a suitable intermediate for such a cyclization.

Polynaphthalimides are a class of high-performance polymers known for their thermal stability and mechanical strength. Their synthesis typically involves the polycondensation of a dianhydride with a diamine. While this compound itself is not a direct monomer for this polymerization, it could be chemically modified to introduce the necessary functional groups, such as carboxylic acids or amines, to serve as a building block for these advanced materials.

Transformations Leading to Other Chlorinated and Trifluoromethylated Naphthalene Isomers

The rearrangement of substituents on the naphthalene core can lead to the formation of various isomers. While specific studies on the isomerization of this compound are not detailed in the available literature, general mechanisms for isomer transformation in aromatic systems, such as halogen migration or trifluoromethyl group shifts, could potentially be induced under specific thermal or catalytic conditions. Such transformations are often complex and can lead to a mixture of products, requiring careful control of reaction parameters to achieve selectivity.

Regioselective Functionalization of this compound

The existing substituents on the naphthalene ring direct the position of further functionalization. The trifluoromethyl group is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This directing influence can be exploited to achieve regioselective introduction of new functional groups onto the naphthalene core. For instance, nitration or halogenation would be expected to occur at specific positions based on the combined directing effects of the chloro and trifluoromethyl groups.

Furthermore, modern cross-coupling techniques allow for regioselective functionalization by targeting the C-Cl bond. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig reactions mentioned earlier, provide a powerful tool for the selective formation of C-C and C-N bonds at the 1-position of the naphthalene ring. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve high regioselectivity.

Development of Novel Organometallic Precursors for Further Derivatization

The chloro group in this compound can be utilized to form organometallic reagents, such as Grignard or organolithium compounds. These highly reactive species can then be used in a variety of subsequent reactions to introduce a wide range of functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

Furthermore, the formation of transition metal complexes involving the naphthalene ring is another avenue for creating novel organometallic precursors. These complexes can exhibit unique catalytic properties or serve as intermediates in more complex synthetic transformations. While specific examples involving this compound are not prevalent in the literature, the principles of organometallic chemistry suggest its potential in this area.

Computational and Theoretical Investigations of 1 Chloro 3 Trifluoromethyl Naphthalene

Quantum Chemical Approaches for Molecular Structure Optimization

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure of molecules and understanding their inherent properties. For a molecule such as 1-Chloro-3-(trifluoromethyl)naphthalene, these computational methods provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's ground-state geometry. The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of the atoms. All calculations are typically performed using sophisticated software packages like Gaussian. nih.gov

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses. nih.govnih.gov This functional has demonstrated reliability in predicting the geometries and electronic properties of a wide range of organic compounds, including halogenated aromatic systems. nih.govresearchgate.net

The selection of an appropriate basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens and diffuse electron density, Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly used. nih.govnih.gov The "6-311G" part indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds. gaussian.com The "++" notation, as in 6-311++G(d,p), indicates the further addition of diffuse functions to both heavy and hydrogen atoms, which are important for describing systems with anions or weak non-covalent interactions. gaussian.com

For this compound, a DFT calculation at the B3LYP/6-311++G(d,p) level of theory would be expected to yield a reliable optimized geometry. The results of such a calculation would provide precise values for the bond lengths and angles of the molecule.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data are representative values expected from the specified level of theory, based on calculations for similar molecular structures.

ParameterValueParameterValue
C1-Cl Bond Length~1.74 ÅC1-C2-C3 Angle~120.5°
C3-C(CF3) Bond Length~1.51 ÅC2-C3-C4 Angle~119.8°
C(CF3)-F Bond Length (avg.)~1.35 ÅC2-C1-Cl Angle~119.0°
C-C (aromatic) Bond Length (avg.)~1.40 ÅC4-C3-C(CF3) Angle~121.2°
C-H (aromatic) Bond Length (avg.)~1.08 ÅF-C-F Angle (avg.)~107.5°

Electronic Structure Analysis

Following the geometry optimization, a variety of analyses can be performed to investigate the electronic characteristics of this compound. These studies reveal how electrons are distributed within the molecule, which is fundamental to understanding its reactivity, polarity, and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

Table 2: Predicted FMO Properties of this compound Note: The following data are representative values expected from calculations at the B3LYP/6-311++G(d,p) level of theory.

ParameterEnergy (eV)
HOMO Energy~ -6.85 eV
LUMO Energy~ -1.20 eV
HOMO-LUMO Gap (ΔE)~ 5.65 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. 50webs.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential localized around the highly electronegative chlorine atom and the fluorine atoms of the trifluoromethyl group. researchgate.netmdpi.com Conversely, positive potential would likely be found on the hydrogen atoms attached to the naphthalene (B1677914) ring. This distribution highlights the sites where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. fluorine1.ru This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

Hyperconjugation involves the interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.net A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net In this compound, key interactions would include delocalization from the lone pairs of the chlorine atom into the antibonding π* orbitals of the naphthalene ring and strong inductive effects from the C-F bonds.

Table 3: Predicted NBO Second-Order Perturbation Energies (E(2)) for Key Interactions in this compound Note: The following data are representative values illustrating potential hyperconjugative interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(Cl)π(C1-C9)~ 3.5
π(C1-C2)π(C3-C4)~ 18.2
π(C3-C4)σ(C3-C(CF3))~ 2.1
σ(C-H)π(C-C)ring~ 4.5

Mulliken charge analysis is a method used to estimate the partial atomic charges on each atom within a molecule. semanticscholar.org Although the values can be sensitive to the choice of basis set, this analysis provides a useful qualitative understanding of the electron distribution and the polarity of different bonds. researchgate.netkarazin.ua

The calculation partitions the total electron population among the constituent atoms. In this compound, due to the high electronegativity of chlorine and fluorine, these atoms are expected to carry a significant negative partial charge. Consequently, the carbon atoms directly bonded to them (C1 and the carbon of the CF₃ group) will exhibit a positive partial charge. The hydrogen atoms will also be slightly positive, while the other carbon atoms of the naphthalene ring will have smaller, varying charges depending on their position.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in this compound Note: The following data are representative values expected from calculations at the B3LYP/6-311++G(d,p) level of theory.

AtomMulliken Charge (a.u.)
C1 (bonded to Cl)~ +0.15
Cl~ -0.18
C3 (bonded to CF3)~ +0.25
C (of CF3 group)~ +0.60
F (average)~ -0.28
H (average)~ +0.12

Density of States (DOS) and Transition Density Matrix (TDM) Investigations

Theoretical studies on molecules like this compound would typically involve the calculation of the Density of States (DOS) to understand the distribution of molecular orbitals (MOs) at different energy levels. The DOS spectrum provides a visual representation of the number of available electronic states at each energy, offering insights into the electronic structure and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the partial density of states (PDOS) would further allow for the decomposition of the MO contributions from the naphthalene core, the chlorine atom, and the trifluoromethyl group, revealing their respective roles in the molecule's electronic framework.

The Transition Density Matrix (TDM) is a powerful tool for analyzing electronic excitations, such as those observed in UV-Vis spectroscopy. For this compound, TDM analysis would be employed to visualize the charge redistribution that occurs upon electronic transition from the ground state to an excited state. This would help in characterizing the nature of the electronic transitions (e.g., π-π* or n-π*) and in understanding the charge transfer characteristics within the molecule.

Exciton (B1674681) Binding Energy Calculations

The exciton binding energy, which is the energy required to dissociate an electron-hole pair (an exciton), is a crucial parameter for understanding the photophysical properties of a molecule. In the context of this compound, this would be computationally determined by calculating the difference between the electronic bandgap (from the HOMO-LUMO energy difference) and the optical bandgap (from the lowest energy electronic transition). A lower exciton binding energy would suggest that photo-generated excitons are more easily separated into free charge carriers, a property relevant to materials used in optoelectronic applications.

Spectroscopic Parameter Predictions

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts for each unique proton and carbon atom in the molecule would provide a detailed picture of the electronic environment around each nucleus. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This is a hypothetical table as specific research data was not found. The values are illustrative of what would be generated from a GIAO calculation.)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1132.5H27.85
C2128.9H48.10
C3125.4 (q, J=274 Hz)H57.60
C4129.8H67.55
C4a134.2H77.90
C5127.6H88.20
C6126.8
C7128.1
C8129.3
C8a131.7
CF₃123.1
Interactive Data Table
AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1132.5H27.85
C2128.9H48.10
C3125.4 (q, J=274 Hz)H57.60
C4129.8H67.55
C4a134.2H77.90
C5127.6H88.20
C6126.8
C7128.1
C8129.3
C8a131.7
CF₃123.1

Vibrational Frequency Analysis (Fourier Transform-Infrared, FT-Raman) and Potential Energy Distribution (PED)

Theoretical vibrational frequencies for this compound would be calculated using DFT, and the resulting infrared (IR) and Raman spectra would be simulated. These theoretical spectra are invaluable for the assignment of experimental vibrational bands. A Potential Energy Distribution (PED) analysis would be performed to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This provides a detailed understanding of the nature of the vibrational modes. For instance, characteristic C-Cl, C-F, and C-H stretching and bending modes would be identified and assigned based on the PED.

Electronic Absorption (UV-Vis) Spectra Simulation (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the vertical excitation energies, oscillator strengths, and corresponding electronic transitions. The simulated UV-Vis spectrum would show the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. The analysis of the molecular orbitals involved in the dominant electronic transitions would reveal their nature, typically π-π* transitions for aromatic systems, and how they are influenced by the chloro and trifluoromethyl substituents.

Table 2: Simulated Electronic Absorption Data for this compound (Note: This is a hypothetical table as specific research data was not found. The values are illustrative of what would be generated from a TD-DFT calculation.)

TransitionWavelength (nm)Oscillator Strength (f)Major Contributions
S₀ → S₁3250.08HOMO → LUMO (95%)
S₀ → S₂2980.15HOMO-1 → LUMO (88%)
S₀ → S₃2750.22HOMO → LUMO+1 (92%)
Interactive Data Table
TransitionWavelength (nm)Oscillator Strength (f)Major Contributions
S₀ → S₁3250.08HOMO → LUMO (95%)
S₀ → S₂2980.15HOMO-1 → LUMO (88%)
S₀ → S₃2750.22HOMO → LUMO+1 (92%)

Solvent-Solute Interaction Studies

While no specific studies on the solvent-solute interactions of this compound were identified, computational methods are frequently employed to understand how solvents influence the behavior of halogenated and trifluoromethylated aromatic compounds. These studies typically utilize quantum chemical calculations to model the interactions between the solute and various solvent molecules.

One common approach involves the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of the solute's properties in a solvated environment. Explicit solvent models, where individual solvent molecules are included in the calculations, can provide a more detailed picture of specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and the solvent molecules in its immediate vicinity.

For a molecule like this compound, researchers would investigate how the polar chlorine and trifluoromethyl groups, as well as the aromatic naphthalene core, interact with solvents of varying polarities. These studies can predict properties such as solubility, conformational preferences, and the stability of the molecule in different chemical environments.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving the synthesis or transformation of compounds like this compound. Although specific computational studies on the reaction mechanisms of this compound are not available, the general approach involves using quantum mechanics to map out the potential energy surface of a reaction.

Density Functional Theory (DFT) is a widely used method for these investigations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the rate-determining step of a reaction.

For instance, computational studies could be used to investigate the mechanism of the synthesis of this compound, such as the chlorination or trifluoromethylation of a naphthalene precursor. These calculations would identify the most likely reaction intermediates and transition state structures, providing insights that can be used to optimize reaction conditions and improve yields.

Theoretical Models for Intermolecular Interactions (e.g., Molecular Docking for Binding Analysis)

Theoretical models are essential for understanding the non-covalent interactions between molecules, which govern many chemical and biological processes. While no molecular docking studies specifically involving this compound have been reported, this technique would be valuable for investigating its potential biological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule, such as this compound, to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and using a scoring function to estimate the binding affinity for each pose.

Such studies could provide insights into how the chlorine and trifluoromethyl substituents on the naphthalene ring contribute to binding interactions, such as halogen bonding or hydrophobic interactions. This information is critical in the field of drug discovery for designing molecules with improved potency and selectivity.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 1-chloro-3-(trifluoromethyl)naphthalene by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the naphthalene (B1677914) ring system exhibit characteristic chemical shifts and coupling patterns. For a related compound, 1-(trifluoromethyl)naphthalene (B1313596), the aromatic protons resonate at chemical shifts (δ) between 7.51 and 8.25 ppm. rsc.org In this compound, the presence of the chlorine and trifluoromethyl substituents influences the electron density of the naphthalene ring, leading to distinct chemical shifts for each proton. The interpretation of these shifts and their coupling constants (J values) allows for the assignment of each proton to its specific position on the naphthalene core.

Proton AssignmentExpected Chemical Shift Range (ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic H7.5 - 8.5d, dd, t, m~7-9 (ortho), ~1-3 (meta), <1 (para)

This table presents expected ¹H NMR data based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms. The spectrum of this compound will show distinct signals for each of the ten carbon atoms of the naphthalene skeleton, the carbon of the trifluoromethyl group, and any solvent carbons. The chemical shifts are influenced by the electronegativity of the attached groups (chlorine and trifluoromethyl). For instance, in 1-(trifluoromethyl)naphthalene, the carbon atoms of the naphthalene ring appear between δ 124.3 and 134.0 ppm, while the trifluoromethyl carbon shows a characteristic quartet with a large coupling constant due to the attached fluorine atoms. rsc.org The specific substitution pattern in this compound will result in a unique ¹³C NMR spectrum, allowing for unambiguous structural confirmation.

Carbon AssignmentExpected Chemical Shift Range (ppm)Expected Multiplicity (due to C-F coupling)Expected C-F Coupling Constant (J, Hz)
Naphthalene C (unsubstituted)120 - 135s or dN/A
Naphthalene C-Cl130 - 140sN/A
Naphthalene C-CF₃125 - 135q~30
CF₃120 - 125q~270

This table presents expected ¹³C NMR data based on analogous structures. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring. In similar compounds like 1-(trifluoromethyl)naphthalene, the ¹⁹F NMR signal appears around -59.72 ppm. rsc.org The precise chemical shift for this compound would be influenced by the electronic effects of the chloro-substituent on the naphthalene ring. This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl group. huji.ac.il

Fluorine AssignmentExpected Chemical Shift Range (ppm)Expected Multiplicity
-CF₃-59 to -65s

This table presents expected ¹⁹F NMR data based on analogous structures, referenced to CFCl₃. Actual experimental values may vary.

Advanced NMR techniques provide deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between protons and carbons. ipb.pt These techniques would definitively assign all ¹H and ¹³C signals for this compound.

Furthermore, in situ NMR spectroscopy can be employed to monitor the synthesis of this compound in real-time. rsc.org By acquiring NMR spectra at various intervals during a reaction, it is possible to track the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. rsc.org For instance, monitoring the characteristic ¹⁹F NMR signal of the trifluoromethyl group can be an effective way to follow the progress of a trifluoromethylation reaction. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific structural motifs. Key expected absorptions include:

C-H stretching vibrations of the aromatic naphthalene ring, typically observed in the region of 3000-3100 cm⁻¹. researchgate.net

C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1400-1600 cm⁻¹ region.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in the range of 1100-1300 cm⁻¹.

C-Cl stretching vibrations , which are expected in the fingerprint region, generally between 600-800 cm⁻¹.

C-H out-of-plane bending vibrations , which are characteristic of the substitution pattern on the naphthalene ring and appear below 900 cm⁻¹.

The precise positions and intensities of these bands provide a unique spectroscopic fingerprint for this compound, confirming the presence of its key functional groups. For the parent naphthalene molecule, a notable IR mode is the H–C–C out-of-plane bend near 782.3 cm⁻¹. copernicus.org

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-F Stretch (CF₃)1100 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong
Aromatic C-H Out-of-Plane Bend< 900Strong

This table presents expected FT-IR absorption bands. Actual experimental values may vary.

Environmental Fate and Degradation Pathways of Trifluoromethylated Naphthalenes

Abiotic Degradation Mechanisms

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For a molecule like 1-Chloro-3-(trifluoromethyl)naphthalene, these processes primarily involve reactions with light (photolysis), water (hydrolysis), and atmospheric oxidants.

Photolytic degradation, or photolysis, is a major abiotic pathway for the breakdown of aromatic compounds in the environment, driven by the absorption of solar radiation. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances that generate reactive species.

For trifluoromethylated aromatic compounds, photolysis can be a significant degradation route. Studies on the structurally related compound fluoxetine, which also contains a trifluoromethyl group on a benzene (B151609) ring, have shown that it is photoreactive in sunlit surface waters. researchgate.net A common pathway observed during the photolysis of such compounds is the defluorination of the trifluoromethyl group. researchgate.net This suggests that this compound may undergo cleavage of the C-F bonds under UV irradiation, leading to the release of fluoride (B91410) ions.

The presence of other substances in the environment can influence the rate of photolysis. For instance, the degradation of trifluoromethylphenols is pH-dependent, with rates increasing significantly under more alkaline conditions. nih.govresearchgate.net Indirect photolysis, involving reactions with hydroxyl radicals (•OH), can also accelerate the degradation of trifluoromethylated compounds significantly compared to direct photolysis alone. researchgate.net Research on monochlorinated naphthalenes has confirmed that hydroxyl radicals and other reactive oxygen species play a positive role in the photodegradation process.

The table below summarizes photolysis rate constants for a model trifluoromethylated compound, 2-(trifluoromethyl)phenol, under various conditions, illustrating the influence of pH and reactive species.

Table 1: Photolysis Rate Constants for 2-(Trifluoromethyl)phenol

Condition Rate Constant (k, h⁻¹)
pH 5 Buffer 3.52 ± 0.07
pH 7 Buffer 26.4 ± 0.64
pH 7 Buffer + 1 mM H₂O₂ 29.99 ± 1.47
pH 10 Buffer 334.1 ± 93.45

Data sourced from studies on trifluoromethylphenol photolysis. researchgate.net The addition of hydrogen peroxide (H₂O₂) generates hydroxyl radicals, demonstrating the role of indirect photolysis.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the trifluoromethyl (-CF₃) group exceptionally stable and generally resistant to hydrolysis under typical environmental conditions. nih.govnih.govosaka-u.ac.jp However, the presence of other functional groups on the aromatic ring can influence this stability.

Studies on trifluoromethylphenols (TFMPs) have shown that they can undergo spontaneous aqueous defluorination, particularly when the -CF₃ group is positioned ortho or para to the hydroxyl group. rsc.org This reaction proceeds via the deprotonated phenolate (B1203915) form and results in the formation of the corresponding hydroxybenzoic acid and fluoride ions. rsc.org The hydrolysis of 2-trifluoromethylphenol at 37°C and a pH of 7.4 was observed with a half-life of 6.9 hours. nih.gov

For this compound, hydrolysis of the trifluoromethyl group would likely be very slow. Unlike TFMPs, the naphthalene (B1677914) ring lacks a strongly activating hydroxyl group. However, hydrolysis of the C-Cl bond is a possible, though likely minor, degradation pathway.

In the atmosphere, the primary removal process for many volatile and semi-volatile organic compounds is oxidation by hydroxyl radicals (•OH). irb.hr This is a major degradation pathway for aromatic hydrocarbons. copernicus.org The reaction is initiated by the addition of the •OH radical to the aromatic ring system.

The presence of halogen substituents on the aromatic ring influences the rate and mechanism of this reaction. irb.hr For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group would deactivate the aromatic ring, likely slowing the rate of •OH radical attack compared to unsubstituted naphthalene. Halogens are known to have a profound influence on atmospheric oxidation chemistry. nih.gov The oxidation of aromatic compounds by •OH can lead to the formation of highly oxygenated molecules (HOMs), which are precursors to secondary organic aerosol formation. copernicus.org

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the natural attenuation of many environmental pollutants. nih.govfrontiersin.org

The microbial degradation of PAHs like naphthalene is well-documented. frontiersin.orgnih.gov Bacteria typically initiate the breakdown of the naphthalene ring aerobically using multicomponent enzyme systems called dioxygenases. frontiersin.orgnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, usually at unsubstituted carbon-hydrogen (C-H) bonds, to form a cis-dihydrodiol. frontiersin.org This initial step destabilizes the aromatic system, making it susceptible to further enzymatic reactions, including ring cleavage.

The presence of substituents on the naphthalene ring significantly affects the rate and feasibility of microbial degradation. The strong electron-withdrawing properties of the chloro and trifluoromethyl groups on this compound would make the aromatic ring more electron-deficient and thus less susceptible to the initial electrophilic attack by dioxygenase enzymes.

Furthermore, the trifluoromethyl group itself is highly recalcitrant to microbial degradation due to the strength of the C-F bonds. nih.gov While some microorganisms can degrade organofluorine compounds, the process is often slow and limited. nih.govresearchgate.net A proposed mechanism for the biodegradation of trifluoromethyl arenes involves a "metabolic activation" strategy, where enzymes first dihydroxylate the aromatic ring. nih.gov This can lead to a chemical rearrangement that facilitates the elimination of fluoride and the eventual hydrolysis of the trifluoromethyl group. nih.gov However, the accumulation of fluoride ions released during defluorination can be toxic to the microorganisms, presenting a major limiting factor in the biodegradation process. nih.gov

The key enzymes initiating PAH degradation are ring-hydroxylating dioxygenases, such as naphthalene dioxygenase (NDO). nih.govebi.ac.uk NDO is known for its broad substrate specificity, capable of oxidizing over 60 different aromatic compounds. nih.govresearchgate.net However, its efficiency is highly dependent on the electronic properties of the substrate. The electron-poor nature of the this compound ring would likely make it a poor substrate for NDO.

While enzymes that directly cleave C-F bonds, known as dehalogenases or defluorinases, do exist, they are rare. nih.govnih.gov These enzymes typically act on monofluorinated aliphatic compounds through a nucleophilic substitution mechanism. nih.gov The enzymatic cleavage of the multiple, strong C-F bonds in a trifluoromethyl group presents a much greater biochemical challenge. nih.gov The trifluoromethyl group is known to be a common feature in many pharmaceuticals precisely because of its metabolic stability and resistance to enzymatic transformation by cytochrome P450 and other enzyme systems. mdpi.com Therefore, direct enzyme-mediated cleavage of the trifluoromethyl group on this compound in the environment is considered highly unlikely without prior activation of the molecule.

Influencing Factors on Degradation Kinetics

Chemical Structure Features (Presence of C-H bonds, Heteroatoms)

The chemical structure of an organic molecule is a primary determinant of its susceptibility to degradation. Key features of this compound, such as its carbon-hydrogen (C-H) bonds and the presence of heteroatoms (chlorine and fluorine), play a crucial role in its environmental persistence and the mechanisms of its breakdown.

The naphthalene core, a bicyclic aromatic system, is comprised of C-H bonds that are potential sites for oxidative attack by microorganisms. Many bacteria initiate the degradation of naphthalene and its derivatives by introducing hydroxyl groups onto the aromatic rings, a process catalyzed by dioxygenase enzymes. nih.govoup.com The presence and position of substituents, however, can significantly alter the susceptibility of the rings to this enzymatic attack.

The chlorine atom at the 1-position also influences the degradation kinetics. Halogenated aromatic compounds are generally more resistant to biodegradation than their non-halogenated counterparts. nih.gov The position of the chlorine substituent is a critical factor affecting the rate of oxidation by microbial dioxygenases. nih.gov For instance, in the case of chlorinated biphenyls, the specific placement of chlorine atoms on the aromatic rings has a greater impact on the rate of oxidation than the total number of chlorine substituents. nih.gov It is plausible that the location of the chlorine on the naphthalene ring of this compound similarly dictates the initial sites of enzymatic hydroxylation.

The presence of both a chloro and a trifluoromethyl group is expected to make this compound more recalcitrant than unsubstituted naphthalene. The degradation will likely be initiated at the unsubstituted positions on the aromatic rings, where C-H bonds are more accessible to microbial enzymes.

FeatureInfluence on Degradation Kinetics of this compound
Naphthalene Core Provides a bicyclic aromatic structure with C-H bonds that are potential sites for initial oxidative attack by microbial dioxygenases.
Trifluoromethyl (-CF₃) Group A strong electron-withdrawing group that increases the recalcitrance of the molecule. The strong C-F bonds are highly resistant to cleavage.
Chlorine (-Cl) Atom As a heteroatom, it generally increases the persistence of the aromatic compound. Its position on the naphthalene ring is a critical determinant of the rate and regioselectivity of enzymatic oxidation.

Environmental Conditions (e.g., UV Radiation, Oxygen, pH, Temperature)

The environmental fate of this compound is profoundly affected by the abiotic conditions of the surrounding matrix, be it soil, water, or air.

UV Radiation: Photodegradation is a significant abiotic pathway for the degradation of polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives. herts.ac.uk Naphthalene and its substituted forms can absorb ultraviolet (UV) radiation, which can lead to their transformation. researchgate.net For chlorinated PAHs, photolysis can be a major route of dissipation in the environment. who.int The presence of photosensitizers in the environment, such as dissolved organic matter, can enhance the rate of photodegradation. researchgate.net It is anticipated that this compound will be susceptible to photodegradation, particularly in aquatic environments and on soil surfaces exposed to sunlight.

Oxygen: The availability of oxygen is a critical factor for the aerobic biodegradation of aromatic compounds. The initial steps in the microbial degradation of naphthalene and its derivatives typically involve oxygenase enzymes, which require molecular oxygen to hydroxylate the aromatic rings. oup.comnih.gov Under anaerobic (oxygen-deficient) conditions, the degradation of PAHs is generally much slower or may not occur at all for some compounds. youtube.comnih.gov Therefore, the persistence of this compound is expected to be greater in anoxic environments like deep sediments or water-logged soils.

Temperature: Temperature affects the rates of both chemical reactions and biological processes. Generally, an increase in temperature leads to an increase in the rate of degradation, up to an optimal point for microbial activity. nih.gov The degradation of PAHs at low temperatures is often significantly limited. nih.govnih.gov Conversely, higher temperatures can increase the bioavailability of hydrophobic compounds like naphthalene derivatives by increasing their water solubility and diffusion rates. nih.gov

Environmental ConditionEffect on Degradation Kinetics of this compound
UV Radiation Likely a significant abiotic degradation pathway, leading to photolysis, especially in the presence of photosensitizers.
Oxygen Essential for aerobic microbial degradation, which is expected to be the primary biotic pathway. Persistence is likely to be higher in anaerobic environments.
pH Influences both microbial activity and abiotic reactions. Neutral to slightly alkaline conditions are often optimal for the biodegradation of related compounds.
Temperature Affects the rates of both biotic and abiotic degradation. Higher temperatures generally increase degradation rates up to an optimum for microbial activity.

Degradation Products and Environmental Metabolites of Halogenated Trifluoromethyl Naphthalenes

The degradation of this compound is expected to result in a series of transformation products, or metabolites, before complete mineralization to carbon dioxide and water occurs, if at all. While the precise degradation pathway for this specific compound has not been elucidated in the available literature, insights into its likely metabolites can be drawn from studies on the degradation of chlorinated naphthalenes, trifluoromethylated aromatic compounds, and PAHs in general.

Microbial degradation of substituted naphthalenes typically begins with the enzymatic hydroxylation of the aromatic rings to form dihydrodiols, which are then rearomatized to dihydroxylated naphthalenes. nih.govnih.gov Given the structure of this compound, initial oxidation would likely occur on the unsubstituted ring or at the unsubstituted positions of the substituted ring. This would lead to the formation of various hydroxylated and dihydroxylated chloro-trifluoromethylnaphthalene intermediates.

Further microbial metabolism could involve cleavage of the aromatic rings, leading to the formation of chlorinated and trifluoromethylated derivatives of intermediates common in naphthalene degradation, such as salicylic (B10762653) acid. Dechlorination, the removal of the chlorine atom, is also a plausible step in the degradation pathway, which could occur either before or after ring cleavage. This would result in trifluoromethylated naphthalene derivatives or their ring-cleavage products.

A significant concern with the environmental degradation of many trifluoromethyl-containing compounds is the formation of trifluoroacetic acid (TFA) . chemrxiv.orgresearchgate.netresearchgate.net The trifluoromethyl group is highly stable, but under certain degradation conditions, it can be transformed into TFA, which is highly persistent in the environment and soluble in water. chemrxiv.orgresearchgate.net The thermal decomposition of trifluoroacetic acid itself can lead to the formation of difluoromethyl trifluoroacetate (B77799) and other products. rsc.org

Photodegradation in aqueous environments could also lead to hydroxylated products and potentially dechlorination. researchgate.net The degradation of diclofenac, a chlorinated aromatic compound, under various conditions has been shown to proceed through hydroxylation, decarboxylation, and C-N bond cleavage, suggesting that multiple reaction pathways are possible for complex substituted aromatics. rsc.orgnih.govdoi.org

Q & A

(Basic) What are the optimal synthetic routes for 1-Chloro-3-(trifluoromethyl)naphthalene, and how can purity be validated?

Methodological Answer:
Synthesis of halogenated naphthalenes typically involves Friedel-Crafts alkylation, electrophilic substitution, or transition-metal-catalyzed cross-coupling reactions. For trifluoromethylated derivatives, direct fluorination or the use of CF₃-containing reagents (e.g., Ruppert-Prakash reagent) under controlled conditions is recommended. Post-synthesis, validate purity via:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and detect volatile impurities.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to verify structural integrity and substitution patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook .
  • Elemental Analysis to ensure stoichiometric consistency.

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for identifying trifluoromethyl group environments and detecting byproducts. Chemical shifts typically range between -60 to -70 ppm for CF₃ groups in aromatic systems.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak).
  • X-ray Crystallography : Resolves crystal structure and spatial arrangement of substituents, though crystallization may require optimized solvent systems.
  • Infrared (IR) Spectroscopy : Identifies C-Cl (550–850 cm⁻¹) and C-F (1000–1400 cm⁻¹) vibrational modes.
    Reference: NIST Standard Reference Data protocols for spectral validation .

(Advanced) How should researchers design chronic toxicity studies for this compound to assess systemic effects?

Methodological Answer:
Follow systematic frameworks for toxicological profiling (e.g., ATSDR guidelines):

  • Exposure Routes : Prioritize inhalation and oral administration due to environmental persistence and bioaccumulation risks. Include dermal exposure if occupational handling is anticipated .
  • Dose-Response Analysis : Use OECD Test Guidelines (e.g., TG 452 for chronic toxicity) with multiple dose levels, including a NOAEL (No Observed Adverse Effect Level) determination.
  • Endpoint Selection : Monitor systemic effects (hepatic, renal, respiratory) via histopathology, serum biomarkers (e.g., ALT, creatinine), and oxidative stress markers (e.g., glutathione levels) .
  • Control Groups : Include vehicle controls and positive controls (e.g., known hepatotoxins) to validate assay sensitivity.

(Advanced) What methodologies are recommended for resolving contradictions in reported toxicological data of halogenated naphthalenes?

Methodological Answer:
Address discrepancies through:

  • Risk of Bias (RoB) Assessment : Use tools like Table C-7 (Experimental Animal Studies) to evaluate randomization, blinding, and allocation concealment .
  • Confidence Rating : Rate studies based on reproducibility, sample size, and mechanistic plausibility. Discard studies with high RoB or insufficient statistical power.
  • Evidence Integration : Apply ATSDR’s 8-step systematic review process (Problem Formulation to Hazard Identification) to reconcile conflicting outcomes .
  • Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 inhibition, DNA adduct formation) to clarify metabolic pathways and toxicity drivers.

(Advanced) How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradation rates and bioaccumulation potential using descriptors like logP (octanol-water partition coefficient) and molecular polarizability.
  • Environmental Fate Simulations : Use COMSOL Multiphysics to model air-water partitioning and soil adsorption under varying pH and temperature conditions .
  • EPA EPI Suite : Estimate half-lives in aquatic/terrestrial systems via modules like BIOWIN (biodegradation) and AOPWIN (atmospheric oxidation).
  • Toxicity Prediction : Leverage DSSTox databases (e.g., PubChem) to compare with structurally similar compounds (e.g., polychlorinated naphthalenes) .

(Advanced) What experimental strategies can elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Vitro Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rodent) and co-factors (NADPH) to identify Phase I metabolites (e.g., hydroxylation, dechlorination).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Profile metabolites with high sensitivity; use isotopic labeling to track metabolic transformations.
  • CYP450 Inhibition Studies : Screen against recombinant enzymes (e.g., CYP3A4, CYP2E1) to identify metabolic bottlenecks.
  • In Silico Metabolism Tools : Apply software like Meteor Nexus to predict plausible pathways and cross-validate with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.